Lokysterolamine A
CAS No.: 159934-14-2
Cat. No.: VC0533472
Molecular Formula: C31H50N2O
Molecular Weight: 466.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159934-14-2 |
|---|---|
| Molecular Formula | C31H50N2O |
| Molecular Weight | 466.7 g/mol |
| IUPAC Name | (3S,4R,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-ol |
| Standard InChI | InChI=1S/C31H50N2O/c1-19(2)21-14-17-32-27(21)18-20(3)23-10-11-24-22-8-9-26-29(34)28(33(6)7)13-16-31(26,5)25(22)12-15-30(23,24)4/h8,20,23-26,28-29,34H,9-18H2,1-7H3/t20-,23-,24+,25+,26+,28+,29-,30-,31-/m1/s1 |
| Standard InChI Key | VIMZHTFJEDRKBC-GQYVRWDISA-N |
| Isomeric SMILES | C[C@H](CC1=NCCC1=C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H]([C@@H]5O)N(C)C)C)C |
| SMILES | CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C |
| Canonical SMILES | CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Lokysterolamine A () is a polycyclic alkaloid featuring a steroidal core fused with a pyrrolidine-containing side chain. Its IUPAC name, -3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H$$-cyclopenta[a]phenanthren-4-ol , reflects its stereochemical complexity. The compound’s structure includes:
-
A cyclopenta[a]phenanthrene nucleus typical of steroidal compounds.
-
A dimethylamino group at position C-3.
-
A propan-2-ylidene-substituted dihydropyrrole side chain at position C-17 .
Table 1: Key Chemical Properties of Lokysterolamine A
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.7 g/mol |
| CAS Registry Number | 159934-14-2 |
| Synonyms | N,N-Dimethylplakinamine A |
| Chiral Centers | 8 (C3, C4, C5, C9, C10, C13, C14, C17) |
Isolation and Natural Sources
First Isolation and Taxonomic Origin
Lokysterolamine A was first isolated in 1994 from an undescribed species of the marine sponge genus Corticium collected near Sulawesi, Indonesia . The sponge’s taxonomic ambiguity highlights challenges in marine natural product research, where many source organisms remain unclassified. Subsequent isolations from Corticium niger and Plakina spp. suggest a wider distribution within demosponges .
Extraction and Purification Methods
Initial isolation employed organic solvent extraction (MeOH/CHCl) followed by silica gel chromatography and reversed-phase HPLC . The compound’s polarity, influenced by the tertiary amine and hydroxyl groups, necessitated ion-pair chromatography for final purification .
Structural Elucidation and Stereochemical Analysis
Spectroscopic Characterization
Structural determination relied on:
-
NMR Spectroscopy: -NMR revealed 31 carbon signals, including two methyl groups ( 22.1, 24.3 ppm) and a dimethylamino moiety ( 45.7 ppm) .
-
Mass Spectrometry: High-resolution ESI-MS confirmed the molecular formula ( m/z 467.3832) .
-
X-ray Crystallography: Resolved the absolute configuration of the steroidal nucleus and side chain .
Stereochemical Complexity
The eight chiral centers create 256 possible stereoisomers, but biosynthetic constraints limit this to a single naturally occurring form. The (3S,4R,5R,9R,10R,13R,14R,17R) configuration was confirmed via Mosher ester analysis and comparison with synthetic analogs .
Pharmacological Activities
Cytotoxic Properties
Lokysterolamine A demonstrates moderate cytotoxicity against human cancer cell lines:
Table 2: In Vitro Cytotoxicity of Lokysterolamine A
Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation .
Neuroprotective Effects
Preliminary data indicate NMDA receptor antagonism (), positioning it as a potential lead for neurodegenerative disease therapeutics .
Biosynthesis and Biogenetic Relationships
Putative Biosynthetic Pathway
Lokysterolamine A likely originates from cholesterol through:
-
Side-chain oxidation: Introduction of the pyrrolidine moiety via transamination reactions.
-
Methylation: SAM-dependent N-methylation forms the dimethylamino group.
-
Cyclization: Spontaneous cyclization generates the dihydropyrrole ring .
Evolutionary Implications
The compound’s structural similarity to plakinamines suggests an evolutionary conserved biosynthetic pathway in Corticium sponges, possibly serving as a chemical defense mechanism .
Synthetic Approaches and Derivatives
Total Synthesis Challenges
No total synthesis has been reported, attributed to:
-
Stereochemical complexity at C17.
-
Sensitivity of the dihydropyrrole ring to acid-catalyzed rearrangements .
Semi-synthetic Modifications
Hydrogenation of the double bond yields dihydroplakinamine K, which showed enhanced cytotoxicity ( vs. HT-29) .
Recent Advances and Future Directions
Genomic Insights
A 2025 study identified a gene cluster in Corticium spp. encoding putative steroidal alkaloid synthases, enabling heterologous expression in Aspergillus nidulans . This breakthrough may facilitate large-scale production.
Targeted Drug Delivery Systems
Nano-encapsulation in PEGylated liposomes improved tumor accumulation in murine models, reducing systemic toxicity by 40% compared to free compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume